molecular formula C26H37Cl2NO6 B13772856 5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride CAS No. 73771-67-2

5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride

Cat. No.: B13772856
CAS No.: 73771-67-2
M. Wt: 530.5 g/mol
InChI Key: LSKRMLMFOBQHHM-UHFFFAOYSA-N
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Description

2-chloroethyl-ethyl-[2-[5-methyl-2-propan-2-yl-4-(3,4,5-trimethoxybenzoyl)oxyphenoxy]ethyl]azanium chloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl-ethyl-[2-[5-methyl-2-propan-2-yl-4-(3,4,5-trimethoxybenzoyl)oxyphenoxy]ethyl]azanium chloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the benzoyl intermediate: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate reagents to form the benzoyl intermediate.

    Etherification: The benzoyl intermediate undergoes etherification with 5-methyl-2-propan-2-yl-4-hydroxyphenol to form the phenoxy compound.

    Quaternization: The phenoxy compound is then reacted with 2-chloroethyl-ethylamine under controlled conditions to form the final quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl-ethyl-[2-[5-methyl-2-propan-2-yl-4-(3,4,5-trimethoxybenzoyl)oxyphenoxy]ethyl]azanium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aromatic ring and the quaternary ammonium group.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted ammonium compounds, while hydrolysis can produce carboxylic acids and alcohols.

Scientific Research Applications

2-chloroethyl-ethyl-[2-[5-methyl-2-propan-2-yl-4-(3,4,5-trimethoxybenzoyl)oxyphenoxy]ethyl]azanium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with cellular membranes and proteins.

    Medicine: Research is ongoing into its potential therapeutic applications, such as its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-chloroethyl-ethyl-[2-[5-methyl-2-propan-2-yl-4-(3,4,5-trimethoxybenzoyl)oxyphenoxy]ethyl]azanium chloride involves its interaction with molecular targets such as proteins and cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with enzymes and other proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Chlormequat chloride
  • Chlorocholine chloride
  • Choline dichloride

Uniqueness

Compared to similar compounds, 2-chloroethyl-ethyl-[2-[5-methyl-2-propan-2-yl-4-(3,4,5-trimethoxybenzoyl)oxyphenoxy]ethyl]azanium chloride is unique due to its complex structure and the presence of multiple functional groups

Properties

CAS No.

73771-67-2

Molecular Formula

C26H37Cl2NO6

Molecular Weight

530.5 g/mol

IUPAC Name

2-chloroethyl-ethyl-[2-[5-methyl-2-propan-2-yl-4-(3,4,5-trimethoxybenzoyl)oxyphenoxy]ethyl]azanium;chloride

InChI

InChI=1S/C26H36ClNO6.ClH/c1-8-28(10-9-27)11-12-33-22-13-18(4)21(16-20(22)17(2)3)34-26(29)19-14-23(30-5)25(32-7)24(15-19)31-6;/h13-17H,8-12H2,1-7H3;1H

InChI Key

LSKRMLMFOBQHHM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCOC1=C(C=C(C(=C1)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(C)C)CCCl.[Cl-]

Origin of Product

United States

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